

SR9011 Hydrochloride: A Comparative Analysis of REV-ERBα and REV-ERBβ Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SR9011 hydrochloride	
Cat. No.:	B3049455	Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of synthetic ligands with their target receptors is paramount. This guide provides a detailed comparison of the binding specificity of **SR9011 hydrochloride** for the nuclear receptors REV-ERB α and REV-ERB β , supported by quantitative data and experimental methodologies.

SR9011 is a synthetic agonist of the REV-ERB nuclear receptors, which are critical components of the circadian clock and play a significant role in regulating metabolism.[1][2][3] While often used as a tool to probe REV-ERB activity, its specificity for the two isoforms, REV-ERB α (NR1D1) and REV-ERB β (NR1D2), is a key consideration for targeted therapeutic development.

Quantitative Comparison of SR9011 Specificity

Experimental data indicates that **SR9011 hydrochloride** exhibits a slight preference for REV-ERBβ over REV-ERBα. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the receptor's activity, are summarized in the table below. Lower IC50 values denote higher potency.

Compound	Target	IC50 (nM)	Cell Line
SR9011	REV-ERBα	790	HEK293
SR9011	REV-ERBβ	560	HEK293



Data sourced from multiple references citing the same primary study.[1][4][5]

Experimental Protocol: Determining IC50 Values

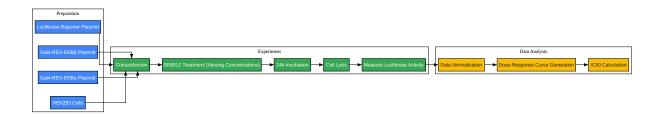
The specificity of SR9011 was determined using a cotransfection luciferase reporter assay in Human Embryonic Kidney 293 (HEK293) cells.[1][4][6] This widely used method allows for the quantification of a ligand's ability to modulate the transcriptional activity of a nuclear receptor.

Key Steps of the Assay:

- Cell Culture: HEK293 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.[6]
- Transfection: The cells are transiently transfected with two plasmids:
 - A plasmid expressing a chimeric protein consisting of the Gal4 DNA-binding domain
 (DBD) fused to the ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ.
 - A reporter plasmid containing a luciferase gene under the control of a Gal4-responsive promoter.
- Treatment: Following transfection, the cells are treated with varying concentrations of SR9011 hydrochloride or a vehicle control (e.g., DMSO).[6]
- Luciferase Activity Measurement: After a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.[6] The light output is directly proportional to the transcriptional activity of the Gal4-REV-ERB chimera.
- Data Analysis: The luciferase readings are normalized to a control, and the IC50 values are calculated by plotting the dose-response curve.

Below is a graphical representation of the experimental workflow.





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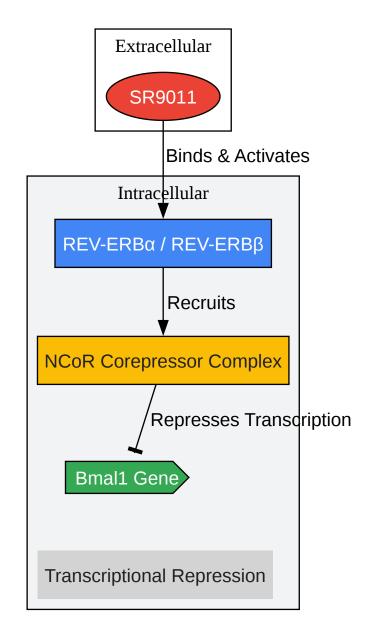
Experimental workflow for determining SR9011 IC50 values.

REV-ERB Signaling Pathway

REV-ERBα and REV-ERBβ are transcriptional repressors that play a crucial role in the molecular clockwork.[7] They function by recruiting corepressor complexes, such as the one containing Nuclear Receptor Corepressor 1 (NCoR), to their target gene promoters.[7][8] This leads to the inhibition of gene expression. One of the primary targets of REV-ERB is the Bmal1 gene, a key activator in the circadian feedback loop.[8] By repressing Bmal1, REV-ERBs help to drive the rhythmic expression of numerous clock-controlled genes. SR9011, as an agonist, enhances this repressive activity.

The following diagram illustrates the simplified signaling pathway of REV-ERB.





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Simplified REV-ERB signaling pathway.

In conclusion, while SR9011 is a potent agonist for both REV-ERB isoforms, it demonstrates a slight but measurable preference for REV-ERB β . Researchers should consider this differential activity when designing experiments and interpreting results, particularly in systems where the relative expression levels of REV-ERB α and REV-ERB β may vary. The provided experimental framework serves as a basis for understanding how the specificity of such compounds is determined.



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- To cite this document: BenchChem. [SR9011 Hydrochloride: A Comparative Analysis of REV-ERBα and REV-ERBβ Specificity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-specificity-for-rev-erb-over-rev-erb]

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